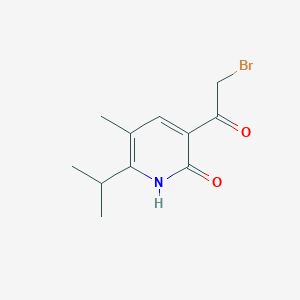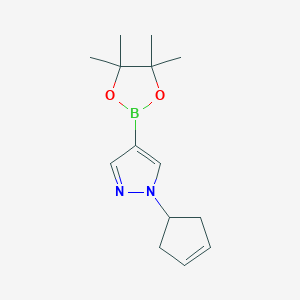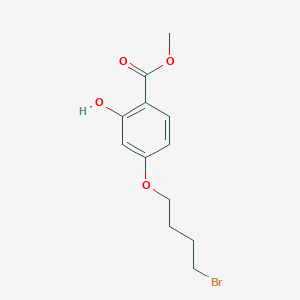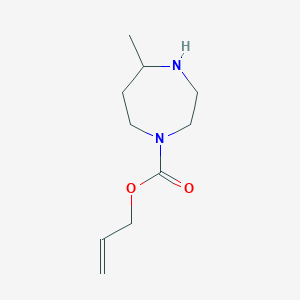
3-(2-bromoacetyl)-6-isopropyl-5-methyl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by the presence of a bromoacetyl group at the third position, a methyl group at the fifth position, and a propan-2-yl group at the sixth position of the pyridinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one typically involves the bromination of an acetyl group attached to a pyridinone ring. One common method is the reaction of 3-acetylpyridinone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure the selective formation of the bromoacetyl derivative.
Industrial Production Methods
In an industrial setting, the production of 3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methyl group at the fifth position can be oxidized to form a carboxyl group.
Reduction: The bromoacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of the original compound.
Oxidation: The major product is 3-(2-bromoacetyl)-5-carboxy-6-propan-2-yl-1H-pyridin-2-one.
Reduction: The major product is 3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one.
Aplicaciones Científicas De Investigación
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications. The compound may also interact with DNA, leading to potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-bromoacetyl)-2H-chromen-2-one: Similar in structure but contains a chromenone ring instead of a pyridinone ring.
3-(2-bromoacetyl)-5-methyl-1H-pyridin-2-one: Lacks the propan-2-yl group at the sixth position.
3-(2-bromoacetyl)-6-propan-2-yl-1H-pyridin-2-one: Lacks the methyl group at the fifth position.
Uniqueness
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one is unique due to the presence of both the methyl and propan-2-yl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H14BrNO2/c1-6(2)10-7(3)4-8(9(14)5-12)11(15)13-10/h4,6H,5H2,1-3H3,(H,13,15) |
Clave InChI |
KROFWGHMIMFKCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=O)C(=C1)C(=O)CBr)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B13875044.png)


![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
